

# A Comparative Analysis of NLRP3 Inflammasome Inhibitors: AZD4144 vs. MCC950

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Anti-inflammatory agent 44 |           |
| Cat. No.:            | B12394417                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a wide array of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, making it a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent NLRP3 inhibitors, AZD4144 and MCC950, summarizing their mechanisms of action, potency, and available preclinical data.

# Mechanism of Action: Direct Inhibition of a Key Inflammatory Sensor

Both AZD4144 and MCC950 are small molecule inhibitors that directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1][2][3][4] They share a similar mechanism of action, binding to the NACHT domain of NLRP3, which is essential for its ATPase activity and oligomerization.[1][2][5] By binding to this domain, both compounds stabilize the inactive conformation of NLRP3, thereby preventing the assembly of the inflammasome complex.[3][4]

AZD4144, a clinical candidate developed by AstraZeneca, directly binds to the ATP-hydrolysis motif within the NACHT region of NLRP3.[2] Similarly, MCC950, a widely used preclinical tool compound, targets the Walker B motif within the NACHT domain, interfering with ATP hydrolysis and preventing the conformational changes required for NLRP3 activation.[1][5]



Evidence suggests that AZD4144 competes with MCC950 for binding to the NLRP3 protein, indicating they share a similar binding site or mode of inhibition.[3][4]

# **Quantitative Comparison of In Vitro Potency**

The following table summarizes the available quantitative data for AZD4144 and MCC950, highlighting their potency in various in vitro assays.

| Parameter | AZD4144      | MCC950                                                                                                                    | Cell Type/Assay<br>Condition                                                                              |
|-----------|--------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| IC50      | 76 nM[2]     | 7.5 nM[5][6]                                                                                                              | Inhibition of NLRP3 inflammasome activation (general)                                                     |
| 27 nM[7]  | 8.1 nM[5][6] | Nigericin-induced IL-<br>1β release from THP-<br>1 human monocytes /<br>Human Monocyte-<br>Derived Macrophages<br>(HMDMs) |                                                                                                           |
| 10 nM[7]  | -            | BzATP-induced IL-1β<br>release from THP-1<br>human monocytes                                                              | _                                                                                                         |
| EC50      | 82 nM[7]     | -                                                                                                                         | Inhibition of Nigericin-<br>and LPS-induced<br>human NLRP3 puncta<br>formation in THP-1-<br>ASC-GFP cells |

## **Preclinical Overview and Developmental Status**

AZD4144 is currently in Phase I clinical trials for cardiorenal diseases and obesity.[2][8][9][10] Preclinical studies have demonstrated its high potency and selectivity, along with a favorable safety profile, showing no cardiotoxicity, hepatotoxicity, or genotoxicity in in vitro studies.[2] It



was developed to overcome the liabilities of earlier NLRP3 inhibitors, such as phospholipidosis and genotoxicity.[2][8]

MCC950, while a potent and highly selective NLRP3 inhibitor extensively used in preclinical research, had its clinical development discontinued due to safety concerns, including observed transaminitis in human clinical studies and organ damage in preclinical models.[3] Despite this, it remains a valuable tool for studying NLRP3-mediated biology in various disease models, including autoimmune diseases, cardiovascular conditions, and metabolic disorders.[11][12] [13][14]

# **Signaling Pathway and Inhibition Point**

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition for both AZD4144 and MCC950.





Click to download full resolution via product page

NLRP3 inflammasome pathway and inhibitor action.



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are standardized protocols for key experiments.

## In Vitro IL-1β Release Assay

This assay is fundamental for determining the potency of NLRP3 inhibitors in a cellular context.

Objective: To measure the dose-dependent inhibition of NLRP3-induced IL-1 $\beta$  release from macrophages by AZD4144 and MCC950.

#### Materials:

- Human monocytic cell line (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs).
- Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- · Lipopolysaccharide (LPS).
- NLRP3 activators: Nigericin or ATP.
- AZD4144 and MCC950 stock solutions (in DMSO).
- Human IL-1β ELISA kit.
- 96-well cell culture plates.

#### Procedure:

- Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. For BMDMs, differentiate bone marrow cells with M-CSF for 6-7 days.
- Priming (Signal 1): Prime the differentiated macrophages with LPS (e.g., 1 μg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[15]



- Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of AZD4144 or MCC950 (or vehicle control) for 1 hour.
- Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 μM) or ATP (e.g., 5 mM), for 1 hour to induce inflammasome assembly and activation.[15]
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
- IL-1 $\beta$  Quantification: Measure the concentration of IL-1 $\beta$  in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the IC50 values by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

### In Vivo LPS/ATP-Induced Peritonitis Model

This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a live animal setting.[3][16]

Objective: To evaluate the ability of AZD4144 and MCC950 to inhibit NLRP3-dependent IL-1β production in a mouse model of peritonitis.

#### Materials:

- BALB/c or C57BL/6 mice.
- · LPS (from E. coli).
- ATP.
- AZD4144 and MCC950 formulated for in vivo administration (e.g., oral gavage).
- · Sterile PBS.
- Mouse IL-1β ELISA kit.

#### Procedure:



- Inhibitor Administration: Administer AZD4144, MCC950, or vehicle control to mice via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compounds.
- Priming (Signal 1): At a specified time after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 10-25 mg/kg) to prime the NLRP3 inflammasome.
- Activation (Signal 2): After a set priming period (e.g., 2-4 hours), challenge the mice with an i.p. injection of ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.[17]
- Sample Collection: Euthanize the mice at a defined time point after the ATP challenge (e.g., 30-60 minutes) and collect peritoneal lavage fluid and/or blood (for serum).[17]
- IL-1 $\beta$  Quantification: Measure the levels of IL-1 $\beta$  in the peritoneal lavage fluid or serum using a mouse-specific ELISA kit.
- Data Analysis: Compare the IL-1β levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitors.



Click to download full resolution via product page

General experimental workflows.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. invivogen.com [invivogen.com]
- 2. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. AZD 4144 AdisInsight [adisinsight.springer.com]
- 10. tipranks.com [tipranks.com]
- 11. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 13. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]



• To cite this document: BenchChem. [A Comparative Analysis of NLRP3 Inflammasome Inhibitors: AZD4144 vs. MCC950]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394417#comparative-analysis-of-azd4144-with-other-nlrp3-inhibitors-like-mcc950]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com